![molecular formula C11H8FNOS B2356016 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1226001-23-5](/img/structure/B2356016.png)
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . It’s a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of diversely substituted thioureas with a suitable electrophile . For example, 2-imino-1,3-thiazolines were synthesized through a straightforward cyclization of diversely substituted thioureas with 2-bromo-1-(4-fluorophenyl)ethan-1-one .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and varies depending on the specific substituents present in the molecule . The structure of these compounds is often confirmed using techniques such as FTIR and NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2’-Fluoroacetophenone, a compound with a similar structure, has a molecular weight of 138.14 g/mol and a topological polar surface area of 17.1 Ų .Scientific Research Applications
Metabolic Pathways and Disposition
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one and similar compounds have been a focal point in understanding their metabolic pathways and disposition in biological systems. For instance, the compound SB-649868, which shares structural similarity with the specified compound, has been studied for its metabolism and elimination, revealing extensive metabolism and principal elimination via feces. The presence of more slowly cleared metabolites is suggested by the notably longer half-life of plasma radioactivity compared to unchanged SB-649868 (Renzulli et al., 2011).
Role in Orexin Receptor Mechanisms
Compounds with structural similarities have been investigated for their role in orexin receptor mechanisms, such as SB-649868. These studies have highlighted the potential of such compounds in modulating feeding, arousal, stress, and potentially contributing to the understanding and treatment of disorders like binge eating (Piccoli et al., 2012).
Inhibitory Effects on Kynurenine 3-Hydroxylase
Research has also focused on compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, bearing resemblance in their chemical structure, for their inhibitory effects on enzymes such as kynurenine 3-hydroxylase. These studies offer insights into their biochemical characteristics and potential therapeutic implications, especially in the context of neuronal injury (Röver et al., 1997).
Antidepressant and Antipsychotic Potential
Investigations into the pharmacological properties of structurally related compounds have revealed their potential antidepressant and antipsychotic activities. For example, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have demonstrated significant reduction in immobility time in animal models, indicating potential antidepressant effects (Mathew et al., 2014). Similarly, thiazole derivatives like MGS0008 have been evaluated for their antipsychotic-like effects, further enriching the understanding of these compounds in neuropsychiatric contexts (Takamori et al., 2003).
Future Directions
properties
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLLCZXAIZJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one |
Synthesis routes and methods
Procedure details
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